
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been used for research purposes to study its mechanism of action and potential therapeutic applications.
作用机制
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This action leads to dissociation, anesthesia, and analgesia. (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also affects other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been shown to produce a range of biochemical and physiological effects, including dissociation, anesthesia, analgesia, euphoria, and hallucinations. It has also been shown to increase heart rate and blood pressure, as well as to cause respiratory depression and sedation at high doses.
实验室实验的优点和局限性
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has several advantages for use in lab experiments, including its ability to produce dissociation and anesthesia, which can be useful in studying the effects of NMDA receptor antagonists. However, (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which can make it difficult to interpret results.
未来方向
There are several future directions for research on (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, including further study of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Other areas of research could include the development of more specific NMDA receptor antagonists and the study of the long-term effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate use. Additionally, further research could be done to better understand the biochemical and physiological effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, as well as its potential for abuse and addiction.
合成方法
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of sodium hydroxide to form 3-methoxy-4-methylphenyl-2-butanone. This intermediate is then reacted with methylamine to form N-methyl-3-methoxy-4-methylphenyl-2-butanamine, which is further reacted with pyrrolidine to form (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine. The fumarate salt of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate is then formed by reacting the freebase with fumaric acid.
科学研究应用
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as an analgesic and as a treatment for alcohol and opioid addiction.
属性
CAS 编号 |
142470-01-7 |
|---|---|
产品名称 |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[1-(3-methoxyphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-15(2)11-13-7-5-9-16(13)12-6-4-8-14(10-12)17-3;5-3(6)1-2-4(7)8/h4,6,8,10,13H,5,7,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
JQXDGQNCFZXZSM-WLHGVMLRSA-N |
手性 SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
同义词 |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



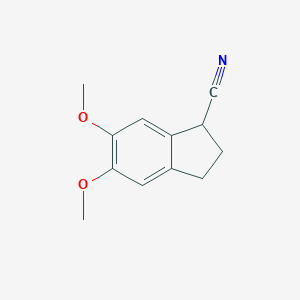
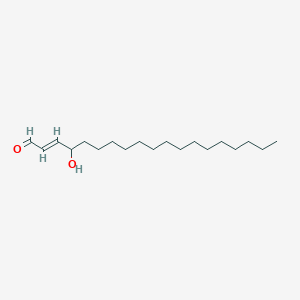

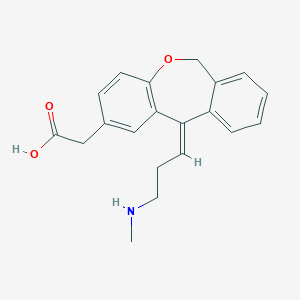
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)




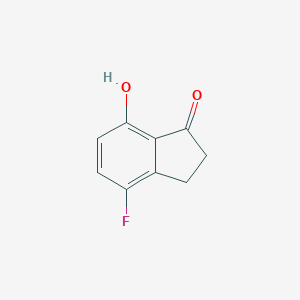

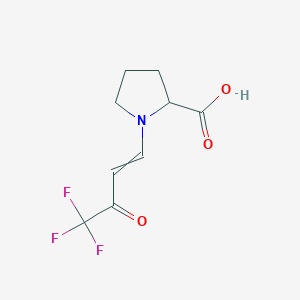
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)
